Dihydroalprenolol Exhibits Superior Affinity for Beta-1 Adrenoceptors Compared to its Parent Compound Alprenolol
In a direct functional comparison, (-)-dihydroalprenolol demonstrated higher potency than (-)-alprenolol as an antagonist at beta-1 adrenoceptors in the guinea pig ileum. This is quantified by pA2 values, a measure of antagonist affinity [1].
| Evidence Dimension | Antagonist potency (pA2) at beta-1 adrenoceptors |
|---|---|
| Target Compound Data | pA2 = 8.81 |
| Comparator Or Baseline | (-)-Alprenolol: pA2 = 8.2 |
| Quantified Difference | Dihydroalprenolol has a 0.61 higher pA2 value, representing a 4.1-fold greater affinity. |
| Conditions | Isolated guinea pig ileum, functional antagonism of isoproterenol-induced relaxation. |
Why This Matters
The superior affinity at the primary beta-1 adrenoceptor subtype makes dihydroalprenolol a more sensitive radioligand for detecting and quantifying these receptors compared to alprenolol.
- [1] J. Pharmacol. Exp. Ther. (1990). Antagonist characterization of atypical beta adrenoceptors in guinea pig ileum: blockade by alprenolol and dihydroalprenolol. 252(3), 1034-42. View Source
